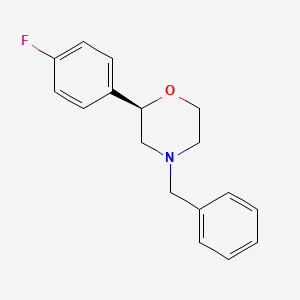
(2R)-4-benzyl-2-(4-fluorophenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-benzyl-2-(4-fluorophenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a six-membered heterocyclic compound containing both oxygen and nitrogen atoms The compound this compound is characterized by the presence of a benzyl group and a 4-fluorophenyl group attached to the morpholine ring
Preparation Methods
The synthesis of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of (2R)-2-(4-fluorophenyl)morpholine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
(2R)-4-benzyl-2-(4-fluorophenyl)morpholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions can be carried out using halogenating agents such as bromine or chlorine.
For example, the oxidation of this compound with potassium permanganate can yield the corresponding ketone derivative. Similarly, reduction with lithium aluminum hydride can produce the corresponding alcohol.
Scientific Research Applications
(2R)-4-benzyl-2-(4-fluorophenyl)morpholine has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential therapeutic agent due to its ability to interact with specific molecular targets. The compound’s unique structure allows it to bind to certain receptors and enzymes, making it a candidate for drug development.
In materials science, this compound has been explored for its use in the synthesis of fluorescent probes. These probes are valuable tools in biomedical research, environmental monitoring, and food safety due to their high sensitivity and selectivity .
Mechanism of Action
The mechanism of action of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
(2R)-4-benzyl-2-(4-fluorophenyl)morpholine can be compared with other morpholine derivatives, such as (2R)-2-(4-fluorophenyl)morpholine and (2R,3S)-2-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine. These compounds share similar structural features but differ in the substituents attached to the morpholine ring.
The presence of the benzyl group in this compound distinguishes it from other derivatives and contributes to its unique chemical and biological properties.
Properties
CAS No. |
920802-09-1 |
|---|---|
Molecular Formula |
C17H18FNO |
Molecular Weight |
271.33 g/mol |
IUPAC Name |
(2R)-4-benzyl-2-(4-fluorophenyl)morpholine |
InChI |
InChI=1S/C17H18FNO/c18-16-8-6-15(7-9-16)17-13-19(10-11-20-17)12-14-4-2-1-3-5-14/h1-9,17H,10-13H2/t17-/m0/s1 |
InChI Key |
UVNKZRUDJYONQQ-KRWDZBQOSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


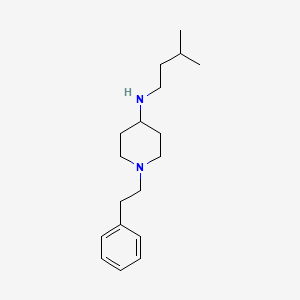

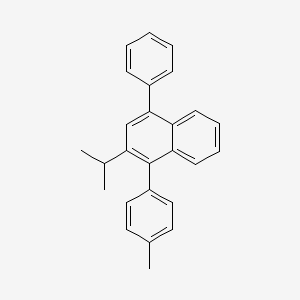
![(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12635137.png)
![Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-](/img/structure/B12635145.png)
![(R)-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-((R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12635160.png)
![Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-](/img/structure/B12635169.png)
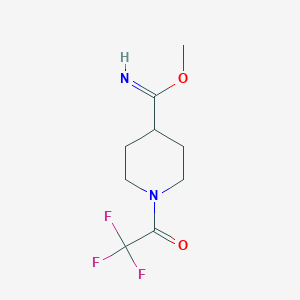
![2,3-Dimethyl-5-phenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12635177.png)
![3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid](/img/structure/B12635180.png)
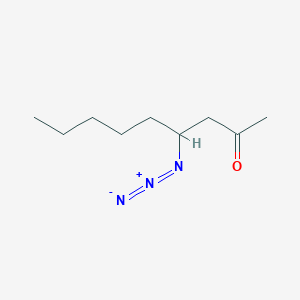
![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene](/img/structure/B12635189.png)
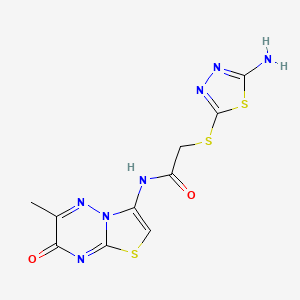
![2-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide](/img/structure/B12635194.png)
